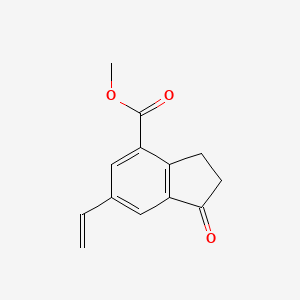![molecular formula C8H16ClNO3 B13053707 (3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl](/img/structure/B13053707.png)
(3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL is an organic compound with the molecular formula C8H15NO3. It is a white to pale beige solid that is slightly soluble in chloroform and methanol . This compound is known for its use in the preparation of AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis .
Méthodes De Préparation
The synthesis of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves multiple steps. One common synthetic route starts from (1R,3S)-4-CYCLOPENTENE-1,3-DIOL 1-ACETATE . The process includes specific reaction conditions and reagents to achieve the desired product. Industrial production methods typically involve organic synthesis using specific reagents and conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, such as AZD6140, for the prevention of thrombosis.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL involves its interaction with specific molecular targets and pathways. For example, in the case of AZD6140, it acts as a reversible P2Y12 receptor antagonist, preventing platelet aggregation and thrombosis . The compound binds to the P2Y12 receptor, inhibiting its activation and subsequent signaling pathways involved in platelet aggregation .
Comparaison Avec Des Composés Similaires
(3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL can be compared with other similar compounds, such as:
Ticagrelor: Another P2Y12 receptor antagonist used for the prevention of thrombosis.
Clopidogrel: A thienopyridine class antiplatelet agent that irreversibly inhibits the P2Y12 receptor.
Prasugrel: Another thienopyridine class antiplatelet agent with a similar mechanism of action to clopidogrel.
The uniqueness of (3AS,4R,6S,6AR)-6-AMINO-2,2-DIMETHYLTETRAHYDRO-4H-CYCLOPENTA[D][1,3]DIOXOL-4-OLHCL lies in its specific structure and reversible binding to the P2Y12 receptor, which differentiates it from other irreversible inhibitors .
Propriétés
Formule moléculaire |
C8H16ClNO3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)11-6-4(9)3-5(10)7(6)12-8;/h4-7,10H,3,9H2,1-2H3;1H/t4-,5+,6+,7-;/m0./s1 |
Clé InChI |
SSDFIAWVPNQCFV-MBWJBUSCSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)O)N)C.Cl |
SMILES canonique |
CC1(OC2C(CC(C2O1)O)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


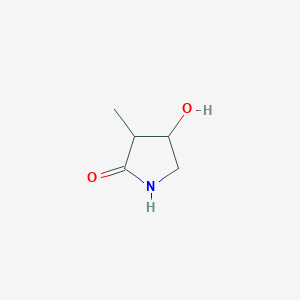


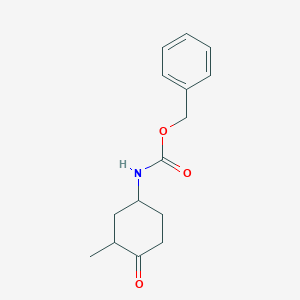


![Tert-butyl (R)-3-methyl-4-(3-methyl-6-nitro-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)piperazine-1-carboxylate](/img/structure/B13053681.png)
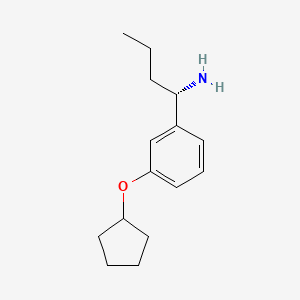
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
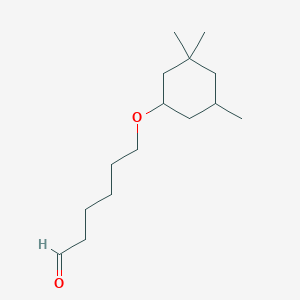
![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13053690.png)
